Elevated Melting Point Distinguishes 2-Amino-N-(5-bromo-2-methylphenyl)acetamide from Non-Aminated Analog
The melting point of 2-amino-N-(5-bromo-2-methylphenyl)acetamide is 141–143 °C, which is approximately 38 °C higher than that of its closest non‑aminated analog, N-(5‑bromo‑2‑methylphenyl)acetamide (100–105 °C) [1]. This substantial difference in thermal behavior reflects the presence of the primary amine group in the target compound, which enhances intermolecular hydrogen bonding and lattice stability relative to the analog [2].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 141–143 °C |
| Comparator Or Baseline | N-(5-bromo-2-methylphenyl)acetamide: 100–105 °C |
| Quantified Difference | ΔT ≈ +38 °C |
| Conditions | Solid-state thermal analysis; vendor-reported experimental values. |
Why This Matters
The distinct melting point serves as a critical identity check during procurement and quality control, ensuring that the correct 2‑amino substituted compound—rather than the simpler acetamide—is received and utilized in synthetic workflows.
- [1] Bio-fount. 2-Amino-N-(5-bromo-2-methylphenyl)acetamide. http://www.bio-fount.com/cn/goods2/415549_1324.html. View Source
- [2] PubChem. 2-amino-N-(5-bromo-2-methylphenyl)acetamide. CID 43712518. https://pubchem.ncbi.nlm.nih.gov/compound/43712518. View Source
